molecular formula C15H16F3NO3 B14229051 (S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone CAS No. 767291-14-5

(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone

Cat. No.: B14229051
CAS No.: 767291-14-5
M. Wt: 315.29 g/mol
InChI Key: ZOYMCZVKRGVHCP-STQMWFEESA-N
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Description

(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone is a complex organic compound characterized by the presence of a nitromethyl group, a trifluoromethyl group, and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a nitromethyl-substituted benzyl compound with a cyclohexanone derivative under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, influencing cellular redox states. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

767291-14-5

Molecular Formula

C15H16F3NO3

Molecular Weight

315.29 g/mol

IUPAC Name

(2S)-2-[(1R)-2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one

InChI

InChI=1S/C15H16F3NO3/c16-15(17,18)11-7-5-10(6-8-11)13(9-19(21)22)12-3-1-2-4-14(12)20/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1

InChI Key

ZOYMCZVKRGVHCP-STQMWFEESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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